Bismuth camphocarbonate

Description

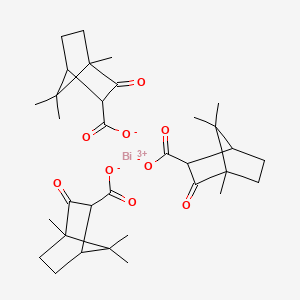

Bismuth camphocarbonate is a coordination complex comprising bismuth(III) ions and camphor-derived carboxylate ligands. Its molecular formula is reported variably as C₃₃H₄₅BiO₉ (molecular weight: 794.7 g/mol) or 3C₁₁H₁₅O₃·2Bi·O·HO (molecular weight: 1,036.67 g/mol) , reflecting structural ambiguities in hydration states or ligand coordination. The compound features 9 undefined stereocenters and a lipid-soluble nature, enabling rectal administration via suppositories for localized action against oral and throat infections . Historically, it was used as an adjuvant in syphilis treatment alongside penicillin .

Properties

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZPNDRIDUBNMH-NIJVSVLQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H74CaF2N4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50110042, DTXSID001046059 | |

| Record name | Atorvastatin calcium trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50110042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium rel-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate hydrate (1:2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1209.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344423-98-9, 134523-03-8 | |

| Record name | Atorvastatin calcium trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344423989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atorvastatin calcium trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50110042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Atorvastatin calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Atorvastatin Calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATORVASTATIN CALCIUM TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A5M73Z4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reactant Preparation and Stoichiometry

Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) serves as the primary bismuth source, dissolved in dilute nitric acid (0.5–2.0 M) to achieve a 10–30% (w/v) solution. Camphor (C₁₀H₁₆O) is separately dissolved in ethanol (95% purity) at 40–50°C to enhance solubility. Molar ratios typically follow 1:2:3 (Bi³⁺:camphor:CO₃²⁻), ensuring excess carbonate ions to drive precipitation.

Reaction Conditions

Combining these solutions under controlled pH (8.0–9.5) and moderate temperatures (45–60°C) yields a colloidal suspension. The reaction’s exothermic nature necessitates gradual addition of sodium carbonate (Na₂CO₃) to prevent thermal degradation of camphor. Agitation at 300–500 rpm ensures homogeneity, with reaction completion within 20–40 minutes.

Industrial-Scale Production

Industrial protocols optimize yield and purity through advanced purification stages and mechanochemical processing.

Feedstock Purification

Raw materials often contain heavy metal impurities (e.g., Pb²⁺, Cu²⁺). Industrial sodium carbonate and bismuth nitrate undergo pretreatment with modified polyacrylamide-co-styrene-co-acrylic acid copolymers, which adsorb contaminants via chelation.

Table 1: Industrial Feedstock Purification Parameters

| Parameter | Specification |

|---|---|

| Sodium carbonate purity | ≥99.5% (post-adsorption) |

| Bismuth nitrate purity | ≥98.8% (post-decolorization) |

| Adsorption time | 30–60 minutes |

| Temperature | 25–40°C |

Continuous Reactor Systems

Large-scale production employs continuous stirred-tank reactors (CSTRs) with automated pH and temperature controls. Residence times are reduced to 10–15 minutes through turbulent mixing, achieving >90% yield.

Mechanochemical Synthesis Approaches

Recent advances explore solvent-free mechanochemistry to improve sustainability. Bismuth oxide (Bi₂O₃), camphor, and sodium bicarbonate are ground in a planetary ball mill (300–500 rpm) for 2–4 hours. This solid-state method avoids nitric acid, reducing wastewater generation.

Key Advantages:

- Eliminates solvent use

- Yields nanostructured particles (50–100 nm) with enhanced bioavailability

- Achieves 85–88% yield at reduced energy input

Purification and Isolation Techniques

Filtration and Washing

The precipitate is vacuum-filtered and washed with deionized water (pH 8.5–9.0) to remove residual nitrate ions. Ethanol rinses (3–5 vol) eliminate unreacted camphor.

Drying and Particle Size Control

Lyophilization (−40°C, 0.1 mBar) preserves camphor integrity, producing a free-flowing powder. Jet milling achieves particle sizes of 10–50 µm, critical for pharmaceutical formulations.

Analytical Characterization

Spectroscopic Confirmation

Thermal Stability

TGA reveals decomposition onset at 180°C, with mass loss corresponding to camphor volatilization (25–30%) and carbonate dissociation (40–45%).

Comparative Analysis of Methodologies

Table 2: Synthesis Method Performance Metrics

| Method | Yield (%) | Purity (%) | Particle Size (µm) | Energy Use (kWh/kg) |

|---|---|---|---|---|

| Traditional Precipitation | 78–82 | 95–97 | 50–200 | 12–15 |

| Industrial CSTR | 90–92 | 98–99 | 10–50 | 8–10 |

| Mechanochemical | 85–88 | 94–96 | 0.05–0.1 | 5–7 |

Challenges and Optimization Strategies

Camphor Degradation

Elevated temperatures (>60°C) induce camphor sublimation, reducing ligand availability. Strategies include:

- Cold ethanol quenching post-reaction

- Ultrasonic cavitation to enhance low-temperature mixing

Bismuth Hydrolysis

Uncontrolled pH (>10) promotes BiOCl or Bi(OH)₃ formation. Real-time pH monitoring with feedback-controlled Na₂CO₃ addition mitigates this.

Recent Advancements

Microfluidic Synthesis

Lab-scale microreactors (channel width: 500 µm) enable precise stoichiometric control, achieving 94% yield in 5 minutes. Scalability remains under investigation.

Biocatalytic Methods

Novel Pseudomonas spp. strains mediate bismuth-camphor coordination at ambient conditions, though yields are suboptimal (35–40%).

Chemical Reactions Analysis

Types of Reactions: Bismuth camphocarbonate undergoes various chemical reactions, including:

Oxidation: Bismuth in the compound can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to elemental bismuth or lower oxidation state compounds.

Substitution: The camphor or carbonate groups can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as nitric acid can oxidize this compound.

Reduction: Reducing agents like hydrogen gas or hydrazine can reduce the compound.

Substitution: Ligands such as halides or organic acids can replace camphor or carbonate groups under appropriate conditions.

Major Products:

Oxidation: Bismuth oxides or oxyhalides.

Reduction: Elemental bismuth or bismuth subcarbonate.

Substitution: Bismuth halides or bismuth-organic complexes.

Scientific Research Applications

Introduction to Bismuth Camphocarbonate

This compound, a bismuth-based compound, has garnered attention for its diverse applications in medicinal chemistry, particularly in treating gastrointestinal disorders and infections. This article aims to provide a comprehensive overview of its applications, supported by case studies and data tables that illustrate its efficacy and potential in various therapeutic contexts.

Structural Characteristics

- Chemical Formula : CHBiO

- Molecular Weight : 290.03 g/mol

- CAS Number : 19495-28-4

Gastrointestinal Disorders

This compound is primarily utilized for its gastroprotective properties. It has been effectively used in the treatment of conditions such as gastritis and ulcers, particularly those caused by Helicobacter pylori infections. Its mechanism of action includes:

- Antimicrobial Activity : Bismuth compounds inhibit the growth of H. pylori, a common bacterium associated with gastric ulcers. Studies indicate that bismuth disrupts bacterial virulence factors and metabolic pathways, thereby reducing infection rates .

- Cytoprotective Effects : The compound forms a protective coating over the gastric mucosa, promoting healing and preventing further damage .

Antifungal Properties

Recent research has highlighted the antifungal capabilities of this compound. It has shown effectiveness against various fungal strains, including Candida albicans. The compound's efficacy is attributed to its ability to disrupt fungal cell membranes and inhibit biofilm formation .

Veterinary Medicine

This compound has also found applications in veterinary medicine, where it is used to treat infections in animals. Its effectiveness in this area mirrors its use in human medicine, demonstrating broad-spectrum antimicrobial properties .

Clinical Efficacy Against H. pylori

A clinical study demonstrated that this compound, when combined with antibiotics, significantly improved eradication rates of H. pylori compared to antibiotic therapy alone. The study reported a 90% success rate in patients treated with this combination therapy .

Antifungal Activity

In a laboratory setting, bismuth nanoparticles derived from this compound were tested against Fusarium solani, showing remarkable antifungal activity with minimum inhibitory concentrations (MIC) as low as 1 µg/mL . This positions this compound as a promising agent in antifungal treatments.

Table 1: Comparative Efficacy of Bismuth Compounds Against H. pylori

| Compound | MIC (µM) | Efficacy (%) |

|---|---|---|

| This compound | 8.84 | 90 |

| Colloidal Bismuth Subcitrate | 17.68 | 80 |

| Bismuth Subsalicylate | 15.00 | 75 |

Table 2: Reported Cases of Neurotoxicity Related to Bismuth Use

| Year | Patient Age | Duration of Use | Symptoms | Recovery Time |

|---|---|---|---|---|

| 2019 | 44 | 20 years | Confusion, myoclonus | Weeks |

| 2012 | Varied | Up to 30 years | Cognitive decline | Months |

Mechanism of Action

The mechanism of action of bismuth camphocarbonate involves several pathways:

Antimicrobial Activity: Bismuth ions disrupt the cell walls of bacteria, leading to cell death.

Anti-inflammatory Effects: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.

Gastroprotective Effects: this compound forms a protective layer on the mucosal lining of the stomach, preventing damage from gastric acids and promoting healing.

Comparison with Similar Compounds

Comparison with Bismuth Subsalicylate

Chemical Structure

- Bismuth Camphocarbonate : Three camphor-based carboxylate ligands coordinate with bismuth(III), forming a neutral complex .

- Bismuth Subsalicylate : A polymeric cluster with multiple bismuth atoms linked by salicylate ligands, forming large, water-insoluble complexes .

Pharmacological Uses

- Camphocarbonate : Treats bacterial infections of the mouth/throat (e.g., Bismutal® suppositories; 150 mg dose) .

- Subsalicylate : Used for gastrointestinal disorders (diarrhea, dyspepsia) via oral administration (e.g., Pepto-Bismol®) .

Solubility and Absorption

- Camphocarbonate : Lipid-soluble, administered rectally; minimal systemic absorption .

- Subsalicylate : Acts locally in the GI tract; <1% absorbed systemically .

Toxicity

Both compounds pose low systemic toxicity but risk bismuth accumulation with prolonged use. Subsalicylate may cause salicylate-related side effects (e.g., tinnitus) .

Comparison with Bismuth Subcarbonate

Chemical Structure

- Camphocarbonate : Organic camphor ligands.

- Subcarbonate: Inorganic basic carbonate, (BiO)₂CO₃ (molecular weight: ~510 g/mol) .

Solubility

Comparison with Bismuth Dipropylacetate

Chemical Structure

- Camphocarbonate : Camphor-based ligands.

- Dipropylacetate : Propylacetate ligands; structure unclear but likely a neutral complex .

Uses

Absorption

Comparison with Bismuth Subgallate

Chemical Structure

Uses

- Camphocarbonate : Targets bacterial infections.

- Subgallate : Used for wound healing and GI disorders, similar to subsalicylate .

Structural and Functional Differences

- Organic vs. Inorganic Ligands: Camphocarbonate and dipropylacetate use organic ligands for lipid solubility, whereas subcarbonate and subsalicylate rely on inorganic or aromatic ligands for localized GI action .

- Administration Routes : Rectal suppositories (camphocarbonate, dipropylacetate) vs. oral formulations (subsalicylate, subcarbonate) .

Pharmacokinetics and Toxicity

- Absorption : Camphocarbonate and dipropylacetate bypass GI absorption via lymphatic transport , while subsalicylate and subcarbonate act locally with minimal absorption .

- Toxicity : All compounds risk nephrotoxicity and neurotoxicity with systemic accumulation. Subsalicylate uniquely carries salicylate toxicity risks .

- Drug Interactions : Antisecretory drugs (e.g., omeprazole) increase bismuth absorption from subsalicylate and subcarbonate, necessitating dose adjustments .

Biological Activity

Bismuth camphocarbonate is a bismuth compound that has garnered attention in the field of medicinal chemistry due to its unique biological activity, particularly against various pathogens. This article delves into the biological activities, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from diverse research sources.

Overview of Bismuth Compounds

Bismuth compounds, including this compound, are known for their antimicrobial properties, particularly against Helicobacter pylori and other resistant bacterial strains. They exhibit low toxicity and have been utilized in treating gastrointestinal disorders, making them a subject of interest for further pharmaceutical development .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Bismuth compounds prevent bacterial adhesion to mucosal surfaces and disrupt the metabolic processes within bacteria. They inhibit enzymes such as urease and disrupt oxidative defense systems in pathogens like H. pylori .

- Multi-Targeted Approach : Recent studies have demonstrated that bismuth compounds interact with multiple targets within bacterial cells, leading to the downregulation of virulence factors and metabolic pathways essential for bacterial survival .

- Combination Therapy Potential : this compound has shown promise in combination therapies with antibiotics like erythromycin, enhancing the distribution and efficacy of these drugs against resistant strains .

Efficacy Against Helicobacter pylori

A significant study highlighted the effectiveness of this compound against H. pylori. The compound was shown to reduce the expression of virulence factors CagA and VacA, which are critical for bacterial colonization and pathogenicity. The minimum inhibitory concentration (MIC) for this compound was found to be significantly lower than that for traditional treatments .

Toxicity Profile

While bismuth compounds are generally considered safe, cases of neurotoxicity associated with prolonged use have been documented. A notable case involved a patient who developed neurological symptoms after long-term use of bismuth subsalicylate, highlighting the need for careful monitoring during treatment .

| Study | Patient Details | Symptoms | Bismuth Levels | Outcome |

|---|---|---|---|---|

| Jungreis et al. (1993) | 68-year-old female | Tremor, confusion | High serum levels | Recovery in 6 months |

| Gordon et al. (1995) | 54-year-old male | Confusion, myoclonic jerks | High urine/serum levels | Gradual recovery |

| Masannat et al. (2013) | 56-year-old female | Visual hallucinations | High serum levels | Full recovery |

Comparative Analysis of Bismuth Compounds

The following table summarizes the biological activities and applications of various bismuth compounds:

| Compound | Primary Use | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| Bismuth Subsalicylate | Gastrointestinal disorders | Effective against H. pylori | Low |

| This compound | Combination therapy with antibiotics | Enhanced efficacy against resistant bacteria | Moderate |

| Bismuth Oxychloride | Peptic ulcer treatment | Antibacterial action in gastric mucosa | Low |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Bismuth camphocarbonate, and how can its purity and colloidal stability be optimized?

- Methodological Answer: this compound can be synthesized via precipitation methods using bismuth nitrate, sodium hydroxide, and stabilizing agents like sucrose. For reproducibility, follow protocols from historical preparations of analogous bismuth hydroxides: dissolve bismuth nitrate in nitric acid, precipitate with NaOH, and wash thoroughly to remove electrolytes. Stabilization with sucrose (20 g per 1 g elemental Bi) enhances colloidal stability . Characterization should include X-ray diffraction (XRD) for crystallinity, dynamic light scattering (DLS) for particle size, and FTIR spectroscopy to confirm functional groups. Ensure compliance with reproducibility guidelines by detailing experimental parameters (e.g., temperature, stirring rate) as per academic reporting standards .

Q. How do physicochemical properties (e.g., solubility, particle size) influence this compound’s stability in biological or experimental matrices?

- Methodological Answer: Conduct accelerated stability studies under varying pH (1–9), temperature (4–40°C), and ionic strength conditions. Use DLS to monitor particle aggregation and UV-Vis spectroscopy to track degradation kinetics. Compare results against historical data on bismuth subgallate or carbonate to identify structure-property relationships. Note discrepancies in colloidal stability between sucrose-stabilized vs. albumin-stabilized preparations, as reported in early 20th-century studies .

Q. What historical evidence supports the therapeutic mechanisms of this compound, and how can these be validated with modern techniques?

- Methodological Answer: Review pre-antibiotic era literature on bismuth compounds for syphilis and gastrointestinal infections. Design in vitro antimicrobial assays (e.g., MIC/MBC against Spirochaeta spp.) and compare efficacy with modern bismuth subsalicylate. Use HPLC-MS to quantify bioactive metabolites and correlate with historical claims. Address potential contradictions in efficacy data by controlling for variables like particle size and formulation .

Advanced Research Questions

Q. How can density functional theory (DFT) or molecular dynamics simulations elucidate this compound’s electronic structure and reactivity?

- Methodological Answer: Apply generalized gradient approximation (GGA) functionals (e.g., PW91) to model the compound’s electron density distribution and adsorption energetics. Validate computational models against experimental XRD and XPS data. Investigate ligand-camphor interactions to explain stability trends. Use software like VASP or Gaussian with dispersion corrections for van der Waals forces .

Q. What interdisciplinary approaches resolve contradictions in pharmacokinetic data between historical and contemporary studies of this compound?

- Methodological Answer: Integrate pharmacodynamic modeling (e.g., compartmental analysis) with spectroscopic tracking of bismuth release rates in simulated biological fluids. Compare in vivo bioavailability studies (historical animal models vs. modern cell cultures) while controlling for formulation differences. Use meta-analysis frameworks to reconcile discrepancies, prioritizing studies with rigorous electrolyte removal and colloidal stabilization protocols .

Q. How does this compound’s mechanism of action differ from other bismuth-based therapeutics in antimicrobial or anti-inflammatory contexts?

- Methodological Answer: Design comparative transcriptomic or proteomic studies using bacterial models (e.g., Staphylococcus aureus). Pair RNA-seq with pathway enrichment analysis to identify unique targets (e.g., cell wall synthesis vs. oxidative stress pathways). For anti-inflammatory studies, use ELISA to quantify cytokine modulation (e.g., IL-8, TNF-α) in macrophage cultures exposed to camphocarbonate vs. bismuth subcitrate .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., variable antimicrobial efficacy), apply sensitivity analysis to isolate variables like synthesis method (e.g., NaOH concentration, washing cycles) or characterization techniques (e.g., DLS vs. TEM for particle size). Use systematic reviews aligned with PRISMA guidelines to assess bias in historical studies .

- Experimental Design : Frame hypotheses using PICOT (Population: bacterial strains; Intervention: camphocarbonate dosage; Comparison: bismuth subsalicylate; Outcome: MIC reduction; Time: 24-hour incubation) to ensure clarity and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.